molecular formula C24H24N4O2 B12507858 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B12507858
M. Wt: 400.5 g/mol
InChI Key: JVKSATPSOYYVGL-UHFFFAOYSA-N
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Description

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a unique combination of indole, isoquinoline, and pyrimidine moieties

Preparation Methods

The synthesis of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: Starting from aniline derivatives, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Isoquinoline Moiety: Isoquinoline derivatives can be synthesized via the Bischler-Napieralski reaction.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be formed through the condensation of β-diketones with amidines.

    Coupling Reactions: The final compound is obtained by coupling the indole, isoquinoline, and pyrimidine intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to various biomolecules.

    Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one include:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which have significant biological activities.

    Isoquinoline Derivatives: Compounds such as berberine and papaverine, known for their medicinal properties.

    Pyrimidine Derivatives: Compounds like thymine and cytosine, which are essential components of nucleic acids.

The uniqueness of this compound lies in its combination of these three distinct moieties, providing a versatile scaffold for various applications.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C24H24N4O2/c1-17-14-22(29)28(16-23(30)27-13-11-19-7-4-5-9-21(19)27)24(25-17)26-12-10-18-6-2-3-8-20(18)15-26/h2-9,14H,10-13,15-16H2,1H3

InChI Key

JVKSATPSOYYVGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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